[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 923514-03-8
Cat. No.: VC5192575
Molecular Formula: C27H22FN7O
Molecular Weight: 479.519
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923514-03-8 |
|---|---|
| Molecular Formula | C27H22FN7O |
| Molecular Weight | 479.519 |
| IUPAC Name | [4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
| Standard InChI | InChI=1S/C27H22FN7O/c28-22-7-4-8-23(17-22)35-26-24(31-32-35)25(29-18-30-26)33-13-15-34(16-14-33)27(36)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2 |
| Standard InChI Key | KGSHZWMFTLLANX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure combines three distinct modules:
-
A biphenyl group at position 4 of the methanone moiety, providing hydrophobic character and potential π-π stacking interactions.
-
A triazolopyrimidine core fused at positions 4 and 5, offering hydrogen-bonding capabilities via its nitrogen-rich heterocycle.
-
A piperazine spacer linking the triazolopyrimidine to the biphenyl system, introducing conformational flexibility and basicity.
The molecular formula is C₂₇H₂₂FN₇O, with a calculated molecular weight of 479.519 g/mol.
Systematic Nomenclature
The IUPAC name delineates the connectivity:
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone.
Key identifiers include:
-
InChIKey: KGSHZWMFTLLANX-UHFFFAOYSA-N
-
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 923514-03-8 |
| Molecular Formula | C₂₇H₂₂FN₇O |
| Molecular Weight (g/mol) | 479.519 |
| IUPAC Name | [4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Synthesis and Manufacturing
Synthetic Strategy
The synthesis likely follows a multi-step sequence:
-
Triazolopyrimidine Formation: Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with appropriate electrophiles generates the triazolopyrimidine core.
-
Piperazine Functionalization: Nucleophilic aromatic substitution introduces the piperazine group at position 7 of the heterocycle.
-
Biphenyl Incorporation: Suzuki-Miyaura coupling or Ullmann reaction attaches the biphenyl moiety to the piperazine-linked methanone.
Optimization Challenges
-
Regioselectivity: Ensuring triazole ring formation at the correct position (N3 vs. N1) requires careful control of reaction conditions.
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization is essential due to the compound’s structural complexity.
Physicochemical Properties
Thermodynamic Parameters
While experimental data on melting point, solubility, and logP are unavailable, computational predictions suggest:
-
LogP: ~4.2 (indicating moderate lipophilicity)
-
Polar Surface Area: ~90 Ų (suggesting moderate membrane permeability).
Stability Profile
-
Photostability: The conjugated triazolopyrimidine system may confer sensitivity to UV light, necessitating storage in amber containers.
-
Hydrolytic Stability: Susceptibility to acid/base hydrolysis at the methanone and triazole groups requires pH-controlled formulations.
Biological Activity and Mechanism of Action
Hypothesized Targets
Structural analogs demonstrate activity against:
-
Protein-Protein Interactions: Inhibition of PD-1/PD-L1 binding (IC₅₀ = 8.52 μM for related triazolopyrimidines) .
-
Kinases: ATP-competitive binding to EGFR or VEGFR2 due to the triazolopyrimidine scaffold’s resemblance to purines .
Mechanistic Insights
-
PD-1/PD-L1 Disruption: The biphenyl group may occupy hydrophobic pockets on PD-L1, while the triazolopyrimidine engages polar residues, mimicking natural ligand interactions .
-
Kinase Inhibition: Piperazine flexibility allows adaptation to kinase active sites, with fluorine enhancing binding through halogen bonds.
Table 2: Comparative Biological Data for Analogues
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| EVT-3149641 | EGFR | 0.12 | |
| VC5523797 | VEGFR2 | 0.45 | |
| PMC7450630 Compound 7 | PD-1/PD-L1 | 8.52 |
Comparative Analysis with Analogues
Substituent Effects
-
Fluorine Position: Meta-fluorine on the phenyl ring (vs. para in VC5192575) may alter target selectivity.
-
Biphenyl vs. Monophenyl: Extended aromatic systems enhance hydrophobic interactions but may reduce solubility .
Pharmacokinetic Trade-offs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume